1-Benzyl-3-(2-chloroethyl)pyrrolidine
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Overview
Description
1-Benzyl-3-(2-chloroethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chloroethyl)pyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpyrrolidine with 2-chloroethanol under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine nitrogen, followed by the addition of 2-chloroethanol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-chloroethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The pyrrolidine ring can be reduced to form the corresponding pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., sodium azide, potassium thiolate) under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include 1-benzyl-3-(2-azidoethyl)pyrrolidine, 1-benzyl-3-(2-thioethyl)pyrrolidine, etc.
Oxidation Reactions: Products include benzaldehyde, benzoic acid derivatives.
Reduction Reactions: Products include various reduced pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-3-(2-chloroethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-chloroethyl)pyrrolidine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of a chloroethyl group.
1-Benzyl-2-pyrrolidinone: A compound with a carbonyl group at the 2-position of the pyrrolidine ring.
Ethyl 1-benzyl-pyrrolidine-3-carboxylate: A compound with an ester group at the 3-position of the pyrrolidine ring.
Uniqueness: 1-Benzyl-3-(2-chloroethyl)pyrrolidine is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H18ClN |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-benzyl-3-(2-chloroethyl)pyrrolidine |
InChI |
InChI=1S/C13H18ClN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
UFPKLAYEQVQXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
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